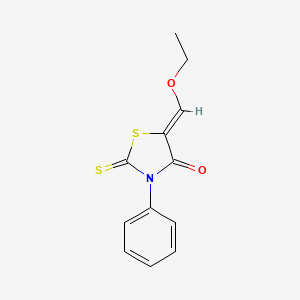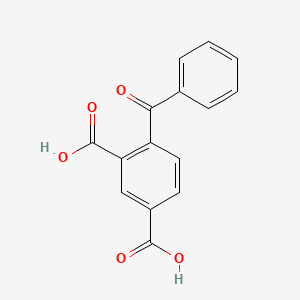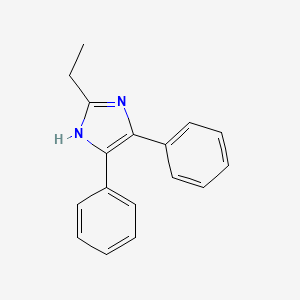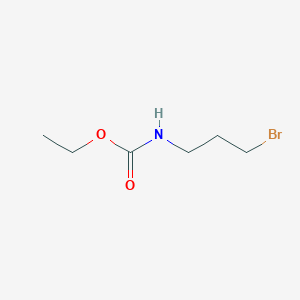![molecular formula C10H12Cl4 B12007614 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane CAS No. 62990-21-0](/img/structure/B12007614.png)
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is a complex organic compound with the molecular formula C10H12Cl4. It is characterized by its unique tricyclic structure, which includes four chlorine atoms attached to the carbon framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane typically involves the reaction of tricyclo[7.1.0.0(4,6)]decane with chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and often requires the use of a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where tricyclo[7.1.0.0(4,6)]decane is exposed to chlorine gas in a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxygenated compounds .
Aplicaciones Científicas De Investigación
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[7.1.0.0(4,6)]decane: The parent compound without chlorine atoms.
8-Methoxytetracyclo[7.1.0.0(2,4).0(5,7)]decane: A similar compound with a methoxy group.
Pentacyclo[5.3.0.0(2,6).0(3,5).0(8,10)]decane: A related compound with a different ring structure
Uniqueness
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is unique due to its specific arrangement of chlorine atoms and its tricyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
62990-21-0 |
|---|---|
Fórmula molecular |
C10H12Cl4 |
Peso molecular |
274.0 g/mol |
Nombre IUPAC |
5,5,10,10-tetrachlorotricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H12Cl4/c11-9(12)5-1-2-6-8(10(6,13)14)4-3-7(5)9/h5-8H,1-4H2 |
Clave InChI |
NKVPORTUSHMWBV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2(Cl)Cl)CCC3C1C3(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


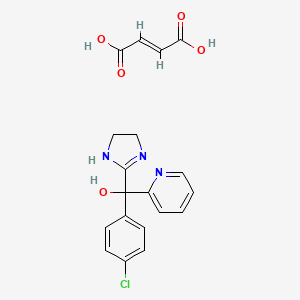


![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)
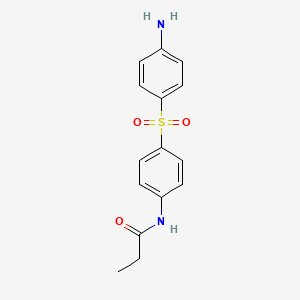
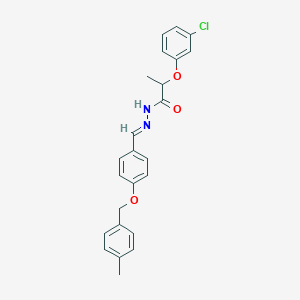
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12007604.png)
